rac Albuterol-d9

Overview

Description

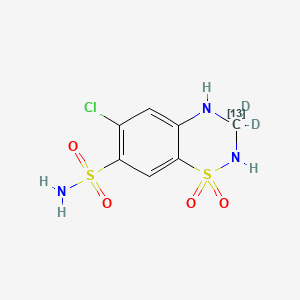

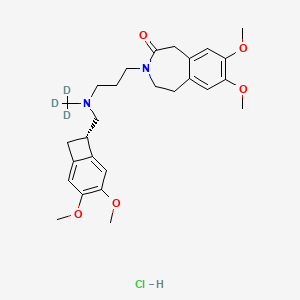

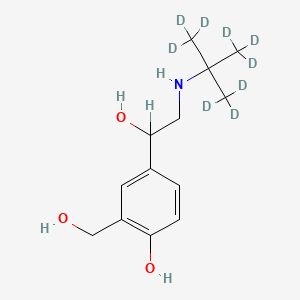

Salbutamol-d9 is a deuterated form of salbutamol, which is a selective beta-2 adrenergic receptor agonist. This compound is primarily used as an internal standard for the quantification of salbutamol in various analytical applications, particularly in mass spectrometry . The deuterium atoms in Salbutamol-d9 replace the hydrogen atoms, making it useful in pharmacokinetic studies due to its stability and distinguishable mass.

Mechanism of Action

Target of Action

The primary target of rac Albuterol-d9 is the beta-2 adrenergic receptor . This receptor is located on bronchial smooth muscle cells and plays a crucial role in the regulation of airway tone . The beta-2 adrenergic receptor is a G protein-coupled receptor that, when activated, leads to smooth muscle relaxation and bronchodilation .

Mode of Action

This compound, being a beta-2 adrenergic receptor agonist, selectively interacts with these receptors on bronchial smooth muscle to achieve bronchodilation . This interaction results in the activation of the enzyme adenylyl cyclase , which in turn produces cyclic adenosine monophosphate (cAMP).

Biochemical Pathways

The activation of the beta-2 adrenergic receptor by this compound leads to a cascade of biochemical events. The production of cAMP, as mentioned earlier, is a key step in this pathway. cAMP acts as a secondary messenger, triggering a series of intracellular events that ultimately lead to the relaxation of bronchial smooth muscle . This relaxation results in bronchodilation, which improves airflow and reduces the symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

The drug is then distributed throughout the body, with a portion of the drug reaching the target site in the lungs . The elimination of Albuterol is thought to occur primarily through metabolism and renal excretion . .

Result of Action

The primary result of this compound’s action is bronchodilation . By relaxing the smooth muscles in the bronchi and bronchioles, this compound helps to open up the airways, making it easier for individuals with conditions like asthma and COPD to breathe . This can help to alleviate symptoms such as shortness of breath, wheezing, and coughing .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and individual genetic factors can all impact the drug’s efficacy and stability . Additionally, factors such as the patient’s age, weight, and specific disease state can also affect the drug’s action

Biochemical Analysis

Biochemical Properties

Rac Albuterol-d9 functions as a β2-adrenoceptor agonist, similar to its non-deuterated counterpart. It interacts with β2-adrenergic receptors on the surface of cells, particularly in the lungs and smooth muscle tissues. Upon binding to these receptors, this compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in the relaxation of bronchial smooth muscle, making it an effective bronchodilator .

Cellular Effects

This compound has significant effects on various cell types, particularly those involved in respiratory function. In airway smooth muscle cells, it induces relaxation by increasing cAMP levels, which in turn activates protein kinase A (PKA). This activation leads to the phosphorylation of target proteins that reduce intracellular calcium levels, promoting muscle relaxation . Additionally, this compound influences immune cells, such as T cells, by decreasing the secretion of inflammatory cytokines and reducing the activity of the inflammatory transcription factor NF-κB .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to β2-adrenergic receptors. This binding triggers a conformational change in the receptor, activating the G protein-coupled receptor (GPCR) signaling pathway. The activated receptor stimulates adenylate cyclase, increasing cAMP production. Elevated cAMP levels activate PKA, which then phosphorylates various target proteins, leading to bronchodilation and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Short-term studies have shown that this compound maintains its bronchodilatory and anti-inflammatory effects consistently. Long-term studies are needed to fully understand its stability and potential degradation products .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively reduces bronchoconstriction and inflammation without significant adverse effects. At higher doses, this compound can cause systemic side effects such as increased heart rate and tremors. These effects are dose-dependent and highlight the importance of careful dosage management in experimental settings .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, followed by conjugation reactions such as glucuronidation. These metabolic processes result in the formation of various metabolites, which are then excreted via the kidneys .

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It is taken up by cells via passive diffusion and possibly through specific transporters. Once inside the cell, it binds to β2-adrenergic receptors on the cell membrane, initiating its pharmacological effects. The distribution of this compound within tissues is influenced by its lipophilicity and the presence of binding proteins .

Subcellular Localization

This compound primarily localizes to the cell membrane, where it interacts with β2-adrenergic receptors. This localization is crucial for its function as a bronchodilator and anti-inflammatory agent. The compound does not significantly accumulate in other subcellular compartments, which helps to minimize off-target effects and enhances its therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salbutamol-d9 involves several steps, starting from substituted acetophenones. One common method includes the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate . The resulting compound undergoes bromination and subsequent reactions with tert-butylamine to form the desired product. Reduction of the alkyl carbonyl group to a primary alcohol using sodium borohydride or potassium borohydride in the presence of acidic additives is also a key step .

Industrial Production Methods

Industrial production of Salbutamol-d9 typically involves large-scale synthesis using similar synthetic routes as described above. The process includes rigorous purification steps to ensure high purity and isotopic enrichment. The final product is often crystallized and dried under controlled conditions to maintain its stability and quality .

Chemical Reactions Analysis

Types of Reactions

Salbutamol-d9 undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction of the carbonyl group to form primary alcohols.

Substitution: Halogenation and subsequent substitution reactions are common in the synthesis of Salbutamol-d9.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as tert-butylamine and formaldehyde are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various intermediates that lead to the final deuterated compound, Salbutamol-d9. These intermediates are often characterized by their functional groups, such as hydroxyl, carbonyl, and amino groups .

Scientific Research Applications

Salbutamol-d9 is extensively used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Salbutamol: The non-deuterated form, widely used as a bronchodilator.

Levosalbutamol: The R-isomer of salbutamol, known for its higher affinity for beta-2 receptors and reduced side effects.

Clenbuterol: Another beta-2 adrenergic agonist, used for similar therapeutic purposes but with a longer duration of action.

Uniqueness

Salbutamol-d9 is unique due to its deuterium content, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in pharmacokinetic studies and quality control processes .

Properties

IUPAC Name |

4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAUXUAQIAJITI-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675541 | |

| Record name | Albuterol-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-73-2 | |

| Record name | Albuterol-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173021-73-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.